molecular formula C30H35N3O3 B12372808 CQ-Lyso

CQ-Lyso

Cat. No.: B12372808
M. Wt: 485.6 g/mol
InChI Key: FEFIUBKGFCHUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CQ-Lyso is a lysosome-targeting chromenoquinoline. It is a fluorescent probe designed for measuring the pH of lysosomes in living cells using single-wavelength excitation. This compound is particularly useful for visualizing the dynamic pH changes within lysosomes, making it a valuable tool in cellular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .

Common Reagents and Conditions

The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .

Major Products Formed

The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .

Scientific Research Applications

CQ-Lyso has a wide range of applications in scientific research:

Mechanism of Action

CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .

Comparison with Similar Compounds

Similar Compounds

  • LysoTracker Deep Red
  • LysoTracker Blue DND-22
  • LysoTracker Green DND-26

Uniqueness

CQ-Lyso is unique due to its ability to measure lysosomal pH using single-wavelength excitation, which simplifies the experimental setup and improves accuracy. Its ratiometric fluorescence properties provide a reliable and quantitative measure of pH changes, distinguishing it from other lysosomal probes .

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene

InChI

InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2

InChI Key

FEFIUBKGFCHUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7

Origin of Product

United States

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